molecular formula C30H42O7 B10821127 GanoderenicAcidA

GanoderenicAcidA

Cat. No.: B10821127
M. Wt: 514.6 g/mol
InChI Key: OVUOUFPIPZJGME-LEMQTWOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderenic Acid A is a bio-active sterol isolated from the medicinal mushroom Ganoderma lucidum. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities. Ganoderenic Acid A has garnered significant attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganoderenic Acid A involves several steps, starting from the initial substrate, acetyl-coenzyme A. This substrate undergoes a series of enzymatic reactions, including condensation by acetyl-CoA acetyltransferase to produce 3-hydroxy-3-methylglutaryl-CoA, which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase to produce mevalonate . Further steps involve cyclization and oxidation reactions to form the final triterpenoid structure.

Industrial Production Methods: Industrial production of Ganoderenic Acid A typically involves the cultivation of Ganoderma lucidum under controlled conditions. The mushrooms are harvested, dried, and subjected to extraction processes using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate Ganoderenic Acid A .

Chemical Reactions Analysis

Types of Reactions: Ganoderenic Acid A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Ganoderenic Acid A, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Mechanism of Action

Ganoderenic Acid A exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the regulation of the p53 signaling pathway. By binding to MDM2, Ganoderenic Acid A inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This results in the induction of apoptosis in cancer cells . Additionally, Ganoderenic Acid A has been shown to modulate the Ras/MAPK signaling pathway, contributing to its anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Ganoderenic Acid A is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:

  • Ganoderic Acid B
  • Ganoderic Acid C
  • Ganoderic Acid D
  • Ganoderic Acid E

Compared to these compounds, Ganoderenic Acid A is unique due to its specific molecular structure and the distinct biological activities it exhibits. For instance, while all these triterpenoids have anti-inflammatory properties, Ganoderenic Acid A has shown a more pronounced effect in regulating the p53-MDM2 pathway, making it particularly valuable in cancer research .

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(Z,2R)-6-[(7S,10S,13R,14R,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,23+,28+,29-,30+/m1/s1

InChI Key

OVUOUFPIPZJGME-LEMQTWOJSA-N

Isomeric SMILES

C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O

Origin of Product

United States

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